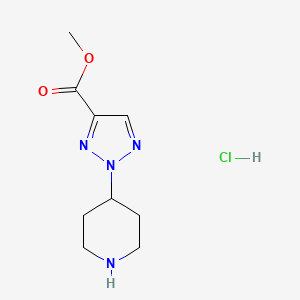
methyl 2-(piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylate hydrochloride is a chemical compound with the following structure:
Structure: CH3N3C(O)OC(N1CCCCC1)Cl
This compound combines a triazole ring with a piperidine moiety, making it interesting for various applications.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for methyl 2-(piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylate hydrochloride. One common approach involves the reaction of piperidine with 4-azidobutyric acid followed by esterification with methanol. The resulting intermediate is then cyclized to form the triazole ring.
Reaction Conditions:Step 1: Piperidine reacts with 4-azidobutyric acid in the presence of a suitable catalyst (e.g., triethylamine) to form the intermediate.
Step 2: Esterification occurs by treating the intermediate with methanol and an acid catalyst (e.g., HCl).
Step 3: Cyclization of the ester intermediate yields the target compound.
Industrial Production: Industrial-scale production typically involves optimization of the synthetic route, purification, and isolation of the final product.
Chemical Reactions Analysis
Methyl 2-(piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylate hydrochloride can undergo various reactions:
Reduction: Reduction of the azide group to an amine.
Substitution: Nucleophilic substitution at the triazole ring.
Ester Hydrolysis: Hydrolysis of the ester group.
Common reagents include reducing agents (e.g., LiAlH₄), nucleophiles (e.g., amines), and acids (e.g., HCl).
Scientific Research Applications
This compound finds applications in:
Chemical Research: As a building block for triazole-containing molecules.
Medicinal Chemistry: Potential drug candidates due to its structural features.
Bioconjugation: Used in bioorthogonal chemistry for labeling and imaging.
Mechanism of Action
The exact mechanism of action for methyl 2-(piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylate hydrochloride depends on its specific application. It may interact with cellular targets or participate in chemical reactions.
Comparison with Similar Compounds
Biological Activity
Methyl 2-(piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylate hydrochloride, with CAS number 2639460-88-9, is a compound of significant interest due to its potential biological activities. This article provides an overview of its chemical properties, biological evaluations, and relevant research findings.
- Molecular Formula : C9H15ClN4O2
- Molecular Weight : 246.7 g/mol
- Chemical Structure : The compound features a triazole ring and a piperidine moiety, which are known to contribute to various biological activities.
Anticancer Activity
Research indicates that compounds containing the piperidine and triazole structures exhibit promising anticancer properties. A study focused on hydroxamic acid-based histone deacetylase inhibitors demonstrated that derivatives with a 4-piperidinyl-triazole core showed excellent inhibition rates against histone deacetylases (HDACs), crucial targets in cancer therapy. Notably, two compounds achieved over 90% inhibition at a concentration of 1 μM, specifically targeting HDAC6 with low IC values, indicating potential for selective anticancer treatment .
Antifungal Activity
Another study evaluated piperidine-based triazole derivatives against Candida auris, a pathogenic fungus. The results showed that certain derivatives induced apoptotic cell death and cell cycle arrest in C. auris, with minimum inhibitory concentration (MIC) values ranging from 0.24 to 0.97 μg/mL. These findings suggest that the this compound could be effective against resistant fungal infections .
Table of Biological Activities
| Activity Type | Compound Tested | MIC (μg/mL) | IC Value (μM) | Notes |
|---|---|---|---|---|
| Anticancer | Hydroxamic acid analogs | <1 | <1 | Inhibition of HDAC6 |
| Antifungal | Piperidine derivatives | 0.24 - 0.97 | N/A | Induced apoptosis in C. auris |
| Antimicrobial | Various derivatives | 3.12 - 12.5 | N/A | Active against Staphylococcus aureus |
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:
- Histone Deacetylases : By inhibiting HDACs, these compounds can alter gene expression related to cancer progression.
- Cell Membrane Disruption : In antifungal applications, the compounds disrupt the plasma membrane of fungal cells, leading to cell death.
- Apoptosis Induction : The ability to induce apoptotic pathways in target cells enhances their therapeutic potential.
Properties
Molecular Formula |
C9H15ClN4O2 |
|---|---|
Molecular Weight |
246.69 g/mol |
IUPAC Name |
methyl 2-piperidin-4-yltriazole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H14N4O2.ClH/c1-15-9(14)8-6-11-13(12-8)7-2-4-10-5-3-7;/h6-7,10H,2-5H2,1H3;1H |
InChI Key |
CDXZIKNQYMITOF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN(N=C1)C2CCNCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















